molecular formula C7H12O2 B042504 Ethyl 3,3-dimethylacrylate CAS No. 638-10-8

Ethyl 3,3-dimethylacrylate

Cat. No. B042504
CAS RN: 638-10-8
M. Wt: 128.17 g/mol
InChI Key: UTXVCHVLDOLVPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3,3-dimethylacrylate and related compounds involves complex chemical reactions, characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. These methods provide detailed insights into the formation of the compound and its derivatives, highlighting the exothermic and spontaneous nature of these reactions at room temperature. Researchers have employed DFT calculations to support experimental findings and elucidate the mechanisms behind the synthesis processes (Singh, Kumar, Tiwari, & Rawat, 2013).

Molecular Structure Analysis

The molecular structure of ethyl 3,3-dimethylacrylate and its derivatives has been thoroughly investigated using experimental and computational methods. DFT and AIM theories have been pivotal in understanding the molecular geometry, electronic structure, and the nature of intra- and intermolecular interactions. These studies reveal the presence of dimer formations in the solid state, driven by hydrogen bonding, and provide insights into the strength and nature of these interactions (Singh et al., 2013).

Chemical Reactions and Properties

Research on ethyl 3,3-dimethylacrylate has also focused on its chemical reactivity, exploring its behavior in various chemical reactions and the factors influencing its reactivity. The studies utilize NBO analysis to investigate charge transfer or delocalization in molecular systems, aiding in understanding the compound's chemical properties and its potential for forming dimers and other complex structures. The binding energy of these interactions, calculated using AIM theory, quantifies the stability of the resulting molecular systems (Singh et al., 2013).

Scientific Research Applications

  • Synthesis of Complex Compounds

    Ethyl 3,3-dimethylacrylate is used as a starting material in the synthesis of complex organic compounds. For instance, it has been utilized in the facile synthesis of a versatile synthon for preparing cis-pyrethroids, highlighting its importance in organic synthesis (Babler & Invergo, 1981).

  • Biomedical Applications

    It is significant in the development of biomedical applications. For example, selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers leads to novel cationic diblock copolymers with reversible pH, salt, and temperature-induced micellization, which have potential biomedical applications (Bütün, Armes, & Billingham, 2001).

  • Polymer Science

    In the field of polymer science, poly(2-(dimethylamino)ethyl methacrylate), a polymer derived from ethyl 3,3-dimethylacrylate, has shown significant stability to hydrolytic degradation, making it a potential candidate for various applications, including in the biomedical field (Wetering et al., 1998).

  • Catalysis and Organic Reactions

    Ethyl 3,3-dimethylacrylate also plays a role in catalysis and organic reactions. For example, it has been used in the synthesis of unsymmetrical polyhydroquinoline derivatives using a specific catalyst (Khaligh, 2014).

  • Pharmaceutical and Chemical Synthesis

    It is involved in pharmaceutical and chemical synthesis processes, such as in the asymmetric synthesis of certain compounds (Wang Jin-ji, 2014).

  • Antioxidant and Anti-inflammatory Properties

    Some compounds synthesized using ethyl 3,3-dimethylacrylate have shown promising antioxidant and anti-inflammatory properties, which could have pharmaceutical applications (Madhavi & Sreeramya, 2017).

  • Photoreceptor Compounds

    Ethyl 3,3-dimethylacrylate has been used in the synthesis of novel organic photoreceptor compounds with high sensitivity in the near-infrared region, which could be beneficial for applications in electro-photographic photoreceptors (Li Du, 2000).

Safety And Hazards

When handling Ethyl 3,3-dimethylacrylate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Relevant Papers

The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

ethyl 3-methylbut-2-enoate
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InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTXVCHVLDOLVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060931
Record name 2-Butenoic acid, 3-methyl-, ethyl ester
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Molecular Weight

128.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 3,3-dimethylacrylate
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Product Name

Ethyl 3,3-dimethylacrylate

CAS RN

638-10-8
Record name Ethyl 3,3-dimethylacrylate
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Record name 3,3-Dimethylacrylic acid ethyl ester
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Record name Ethyl 3,3-dimethylacrylate
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Record name 2-Butenoic acid, 3-methyl-, ethyl ester
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Record name 2-Butenoic acid, 3-methyl-, ethyl ester
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Record name Ethyl 3-methylcrotonate
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Synthesis routes and methods

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,3-dimethylacrylate
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Citations

For This Compound
183
Citations
EG Colmán, MB Blanco, I Barnes, MA Teruel - Atmospheric Environment, 2015 - Elsevier
Rate coefficients for the gas-phase reactions of O 3 molecules with three unsaturated oxygenated compounds have been determined using the relative kinetic technique in an …
Number of citations: 9 www.sciencedirect.com
YY Xu, H Lu, X Wang, KQ Zhang… - Chemistry & …, 2015 - Wiley Online Library
The five studied bacterial strains could produce volatile organic compounds (VOCs) that kill nematodes. Based on their 16S rRNA sequences, these strains were identified as …
Number of citations: 61 onlinelibrary.wiley.com
RP Yu, JM Darmon, JM Hoyt, GW Margulieux… - ACS …, 2012 - ACS Publications
The activity of aryl-substituted bis(imino)pyridine and bis(arylimidazol-2-ylidene)pyridine iron dinitrogen complexes has been evaluated in a series of catalytic olefin hydrogenation …
Number of citations: 213 pubs.acs.org
CY Yang, J Kim, HH Kim - Journal of economic entomology, 2018 - academic.oup.com
The ambrosia beetle, Xyleborinus saxesenii Ratzeburg (Coleoptera: Curculionidae, Scolytinae), infests physiologically stressed apple and peach trees in Korea. Dispersing females …
Number of citations: 13 academic.oup.com
E Leclerc, E Leon, MH Taphanel… - Journal of mass …, 2005 - Wiley Online Library
Ion–molecule reactions between the OP(OCH 3 ) 2 + phosphonium ions and eight α,β‐unsaturated esters (methyl acrylate, ethyl acrylate, methyl crotonate, ethyl crotonate, methyl 3,3‐…
YL Bennani - Journal of Labelled Compounds and …, 1995 - osti.gov
1-[{sup 13}CD{sub 3}]-9-cis-Retinoic acid was prepared in 8 steps from 2,6-dimethylcyclohexanone. Alkylation of 2,6-dimethylcyclohexanone under LiHMDS/MnBr{sub 2}/{sup 13}CD{…
Number of citations: 0 www.osti.gov
EJ Corey - Journal of the American Chemical Society, 1952 - ACS Publications
The decarboxylation of several half-esters of,/3-unsaturated malonic acids in pyridine has been investigated for the purpose ofdetermining the influence of the,/3-ethylenic linkage on …
Number of citations: 136 pubs.acs.org
YL Bennani - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
[ 13 CD 3 ]‐9‐cis‐Retinoic acid was prepared in 8 steps from 2,6‐dimethylcyclohexanone. Alkylation of 2,6‐dimethylcyclohexanone under LiHMDS/MnBr 2 / 13 CD 3 I gave the …
T Sasaki, S Eguchi, M Ohno - The Journal of Organic Chemistry, 1970 - ACS Publications
Results Irradiation of ethyl chrysanthemate lb (cis/trans isomer ratio: 1/2.5) 6 in n-hexane for 150 hr with a 100-W high pressure mercury lamp afforded an oily product, which was …
Number of citations: 18 pubs.acs.org
CY Yang, DH Kim, HH Kim, M Seo… - 한국응용곤충학회 학술 …, 2018 - db.koreascholar.com
The ambrosia beetle, Xyleborinus saxesenii Ratzeburg, infests physiologically stressed apple and peach trees in Korea. Dispersing females utilize the degradation product ethanol and …
Number of citations: 2 db.koreascholar.com

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